アジア酸

概要

説明

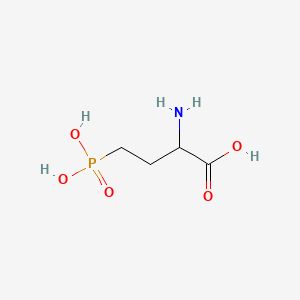

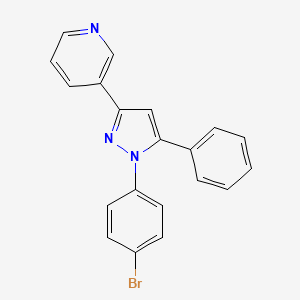

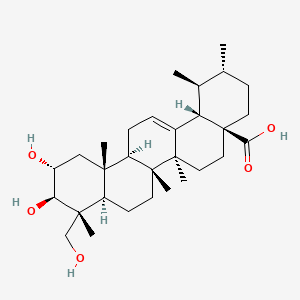

アジア酸は、薬用植物であるツボクサに主に含まれる、五環式トリテルペノイドの天然アグリコンです。 この化合物は、抗酸化作用、抗炎症作用、創傷治癒効果など、多様な薬理作用で知られています 。 伝統的に、さまざまな薬剤処方で、神経精神疾患の治療や皮膚の健康増進に用いられています .

作用機序

アジア酸の作用機序は、さまざまな分子標的と経路との相互作用によって起こります。酵素、受容体、転写因子の活性を調節することによって効果を発揮します。 たとえば、アジア酸は、PPARγ/NF-κBシグナル伝達経路を通じて炎症因子の発現を阻害することが示されています 。 さらに、酵素および非酵素系抗酸化物質の濃度を上昇させ、脂質過酸化と酸化ストレスを防ぎます .

類似化合物:

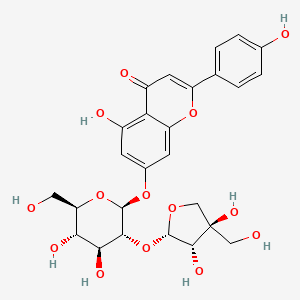

アジアチコシド: アジア酸のグリコシド形で、創傷治癒と抗炎症作用で知られています.

マデカシン酸: ツボクサに見られる別の五環式トリテルペノイドで、同様の薬理作用があります.

マデカソシド: マデカシン酸のサポニン誘導体で、創傷治癒と抗炎症作用も示しています.

アジア酸の独自性: アジア酸は、強力な抗酸化作用と抗炎症作用によって際立っています。複数の分子標的と経路を調節する能力は、幅広い治療の可能性を秘めた汎用性の高い化合物となっています。 グリコシドの対応物とは異なり、アジア酸は体によってより容易に吸収され、利用されるため、さまざまな用途における有効性が向上しています .

結論として、アジア酸は、さまざまな科学分野と工業分野において大きな可能性を秘めた多面的な化合物です。そのユニークな特性と多様な用途により、継続的な研究開発の対象として貴重なものとなっています。

科学的研究の応用

Chemistry: In chemistry, asiatic acid is used as a precursor for synthesizing various bioactive compounds. Its unique structure allows for the development of new derivatives with enhanced pharmacological properties .

Biology: In biological research, asiatic acid is known for its neuroprotective and cardioprotective effects. It has been shown to influence multiple enzymes, receptors, and cell signaling pathways, making it a valuable compound for studying cellular mechanisms .

Medicine: Asiatic acid has demonstrated significant therapeutic potential in medicine. It has been used in preclinical trials for treating hypertension, diabetes, and cancer. Its ability to modulate inflammatory responses and promote wound healing makes it a promising candidate for developing new drugs .

Industry: In the industrial sector, asiatic acid is used in the formulation of skincare products due to its wound healing and anti-aging properties. It is also being explored for its potential in developing new drug delivery systems .

生化学分析

Biochemical Properties

Asiatic acid possesses numerous pharmacological activities such as antioxidant and anti-inflammatory and regulates apoptosis . In various in vitro and in vivo studies, Asiatic acid has been found to affect many enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades .

Cellular Effects

Asiatic acid has shown potent antihypertensive, neuroprotective, cardioprotective, antimicrobial, and antitumor activities in preclinical studies . It has been shown to influence multiple enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades in several in vitro and in vivo experiments .

Molecular Mechanism

Asiatic acid exhibits multipharmacological properties and multimodal molecular mechanisms in several in vitro, in vivo, and in silico studies . Molecular docking analysis demonstrated a strong affinity between Asiatic acid and PPARγ . Further molecular dynamics simulations demonstrated the favorable stability of Asiatic acid-PPARγ protein complexes .

Temporal Effects in Laboratory Settings

The studies demonstrate the polypharmacological properties, therapeutic potential, and molecular mechanisms of Asiatic acid in numerous diseases . Asiatic acid showed favorable pharmacokinetics and was found to be bioavailable following oral or interaperitoneal administration .

Dosage Effects in Animal Models

In a DNCB-induced Atopic Dermatitis animal model, Asiatic acid treatment (30 and 75 mg/kg/day) for 18 days decreased AD skin lesions formation and affected other AD characteristics . In another study, a 14-day administration of Asiatic acid (30 mg/kg/day) by oral gavage normalized the cystometric parameters corresponding to Detrusor Overactivity and reduced the accompanying oxidative stress .

Metabolic Pathways

Asiatic acid has been shown to influence the arachidonic acid (AA) pathway, which plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases .

Transport and Distribution

It is known that Asiatic acid showed favorable pharmacokinetics and was found to be bioavailable following oral or interaperitoneal administration .

Subcellular Localization

It has been shown that Asiatic acid stabilized F-actin and diphospho-MLC at the cell periphery and prevented their rearrangement stimulated by TNF-α .

準備方法

合成経路と反応条件: アジア酸は、さまざまな化学プロセスによって合成できます。 一般的な方法の1つは、ツボクサからの抽出と、クロマトグラフィー技術を用いた精製です 。 別の方法としては、アジア酸のシクロデキストリン包接マイクロ結晶の調製があり、これにより溶解度と生物学的利用能が向上します .

工業生産方法: アジア酸の工業生産は、通常、有機溶媒を用いてツボクサから抽出する方法で行われます。 このプロセスには、アジア酸を有機溶媒に溶解し、トロメタミンと混合して撹拌し、塩化して、有機溶媒を除去する工程が含まれます 。 別の方法としては、アジア酸とシクロデキストリンを有機溶媒に溶解し、ロータリーエバポレーター、乾燥、篩い分けによって、水溶性アジア酸複合体を調製する方法があります .

化学反応の分析

反応の種類: アジア酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、薬理作用を強化するために構造を修飾する上で重要です .

一般的な試薬と条件: アジア酸を含む反応で用いられる一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は、通常、目的の生成物の形成を確実にするために、制御された温度とpH条件下で行われます .

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性を強化したアジア酸誘導体があります。 たとえば、アジア酸の酸化により、抗炎症作用が向上したアジア酸誘導体が生成される可能性があります .

4. 科学研究の応用

化学: 化学では、アジア酸はさまざまな生物活性化合物を合成するための前駆体として用いられます。 そのユニークな構造により、薬理作用が強化された新しい誘導体を開発することができます .

生物学: 生物学研究では、アジア酸は神経保護作用と心臓保護作用で知られています。 さまざまな酵素、受容体、細胞シグナル伝達経路に影響を与えることが示されており、細胞メカニズムの研究に役立つ化合物です .

医学: アジア酸は、医学において著しい治療の可能性を示しています。高血圧、糖尿病、がんの治療において前臨床試験で用いられています。 炎症反応を調節し、創傷治癒を促進する能力により、新しい薬剤の開発に有望な候補となっています .

産業: 工業分野では、アジア酸は創傷治癒と抗老化作用から、スキンケア製品の配合に用いられています。 また、新しい薬剤送達システムの開発における可能性も探られています .

類似化合物との比較

Asiaticoside: A glycoside form of asiatic acid, known for its wound healing and anti-inflammatory properties.

Madecassic Acid: Another pentacyclic triterpenoid found in Centella asiatica, with similar pharmacological activities.

Madecassoside: A saponin derivative of madecassic acid, also exhibiting wound healing and anti-inflammatory effects.

Uniqueness of Asiatic Acid: Asiatic acid stands out due to its potent antioxidant and anti-inflammatory properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with broad therapeutic potential. Unlike its glycoside counterparts, asiatic acid is more readily absorbed and utilized by the body, enhancing its effectiveness in various applications .

特性

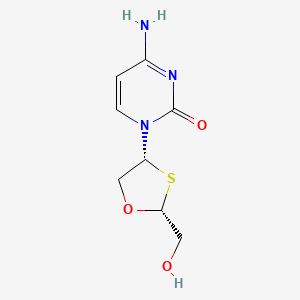

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UYDOISQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019207 | |

| Record name | Asiatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

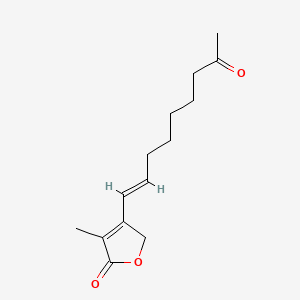

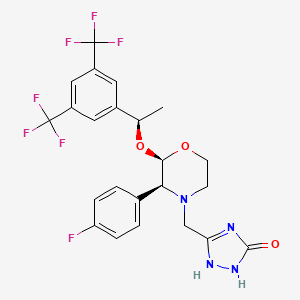

Asiatic acid (AA), a triterpene, decreased viability and induced apoptosis of HepG2 human hepatoma cells in a dose-dependent manner. AA also markedly increased intracellular Ca(2+) level, which was blocked by TMB-8 and dantrolene, intracellular Ca(2+) release blockers, but not by EGTA, an extracellular Ca(2+) chelator. Moreover, AA-induced apoptosis was significantly suppressed by treatment with TMB-8 and dantrolene, suggesting that intracellular Ca(2+) release may play an essential role in the AA-induced apoptosis. In addition, AA profoundly increased protein level of p53, which was also inhibited by BAPTA/AM, an intracellular Ca(2+) chelator, TMB-8 and dantrolene. Treatment with A23187, a Ca(2+) ionophore, or thapsigargin, a Ca(2+)-ATPase inhibitor, alone enhanced p53 nuclear accumulation, indicating that p53 accumulation is dependent on intracellular Ca(2+) increase. Furthermore, the viability of Hep3B, p53-null cells, was much higher than that of HepG2, p53-wild type cells, when treated with AA. Taken together, these results suggest that AA induced apoptosis through increased intracellular Ca(2+), which, in turn, enhanced p53 expression in HepG2 cells. These results further suggest that AA may be a valuable agent for the therapeutic intervention of human hepatomas., The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg kg(-1) TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g L(-1) TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 microM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 microM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals., This study first investigates the anticancer effect of asiatic acid in two human breast cancer cell lines, MCF-7 and MDA-MB-231. Asiatic acid exhibited effective cell growth inhibition by inducing cancer cells to undergo S-G2/M phase arrest and apoptosis. Blockade of cell cycle was associated with increased p21/WAF1 levels and reduced amounts of cyclinB1, cyclinA, Cdc2, and Cdc25C in a p53-independent manner. Asiatic acid also reduced Cdc2 function by increasing the association of p21/WAF1/Cdc2 complex and the level of inactivated phospho-Cdc2 and phospho-Cdc25C. Asiatic acid treatment triggered the mitochondrial apoptotic pathway indicated by changing Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation, but it did not act on Fas/Fas ligand pathways and the activation of caspase-8. We also found that mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK1/2), and p38, but not c-Jun NH2-terminal kinase (JNK), are critical mediators in asiatic acid-induced cell growth inhibition. U0126 [1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene] or SB203580 [4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole], specific inhibitors of mitogen-activated protein kinase kinase and p38 kinase activities, significantly decreased or delayed apoptosis. Asiatic acid was likely to confine the breast cancer cells in the S-G2/M phase mainly through the p38 pathway, because both SB203580 and p38 small interfering RNA (siRNA) inhibition significantly attenuated the accumulation of inactive phospho-Cdc2 and phospho-Cdc25C proteins and the cell numbers of S-G2/M phase. Moreover, U0126 and ERK siRNA inhibition completely suppressed asiatic acid-induced Bcl-2 phosphorylation and Bax up-regulation, and caspase-9 activation. Together, these results imply a critical role for ERK1/2 and p38 but not JNK, p53, and Fas/Fas ligand in asiatic acid-induced S-G2/M arrest and apoptosis of human breast cancer cells., Asiatic acid (AA) is a pentacyclic triterpene found in Centella asiatica. In the present study, the mechanism of anticancer effect of AA on skin cancer was investigated. AA decreased viability and induced apoptosis in human melanoma SK-MEL-2 cells in a time- and dose-dependent manner. AA also markedly increased intracellular reactive oxygen species (ROS) level and enhanced the expression of Bax but not Bcl-2 protein in the cells. In addition, AA-induced activation of caspase-3 activity in a dose-dependent manner. Pretreatment with Trolox, an antioxidant, significantly blocked the induction of Bax and activation of caspase-3 in AA-treated cells. Furthermore, Ac-DEVD-CHO, a specific caspase-3 inhibitor, and Trolox prevented the AA-induced apoptosis. AA did not elevate p53 nuclear protein levels that are present in a mutant form in SK-MEL-2 cells. These results suggest that AA-induced apoptosis may be mediated through generation of ROS, alteration of Bax/Bcl-2 ratio and activation of caspase-3, but p53-independent. These results further suggest that AA may be a good candidate for the therapeutic intervention of human skin cancer., For more Mechanism of Action (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page. | |

| Record name | ASIATIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

464-92-6 | |

| Record name | Asiatic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asiatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asiatic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asiatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | asiatic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, (2α,3β,4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASIATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5A687X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASIATIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

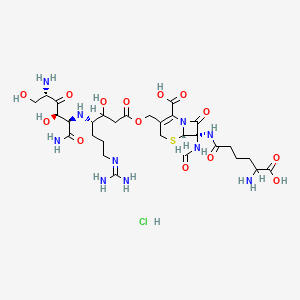

![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)